molecular formula C7H9ClN2 B13123098 1-(3-Chloropyridin-4-yl)-N-methylmethanamine

1-(3-Chloropyridin-4-yl)-N-methylmethanamine

Cat. No.: B13123098
M. Wt: 156.61 g/mol
InChI Key: DHTPWVGYIZUGKR-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-4-yl)-N-methylmethanamine is an organic compound that belongs to the class of substituted pyridines It is characterized by the presence of a chloropyridine ring attached to a methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropyridin-4-yl)-N-methylmethanamine typically involves the reaction of 3-chloropyridine with N-methylmethanamine under controlled conditions. One common method involves the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropyridin-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Ammonia or primary amines in ethanol at elevated temperatures.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(3-Chloropyridin-4-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropyridin-4-yl)ethan-1-amine: Similar structure with an ethanamine group instead of a methylmethanamine group.

    N-(Pyridin-4-yl)pyridin-4-amine: Contains a pyridinyl group attached to an amine group.

Uniqueness

1-(3-Chloropyridin-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of a methylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

1-(3-chloropyridin-4-yl)-N-methylmethanamine

InChI

InChI=1S/C7H9ClN2/c1-9-4-6-2-3-10-5-7(6)8/h2-3,5,9H,4H2,1H3

InChI Key

DHTPWVGYIZUGKR-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=NC=C1)Cl

Origin of Product

United States

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